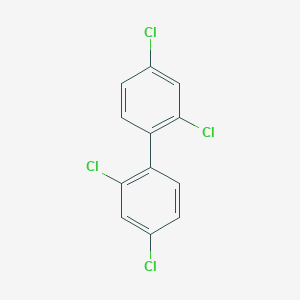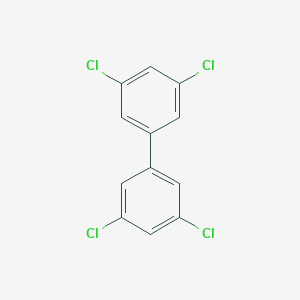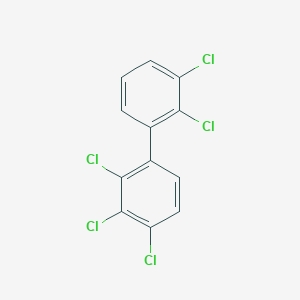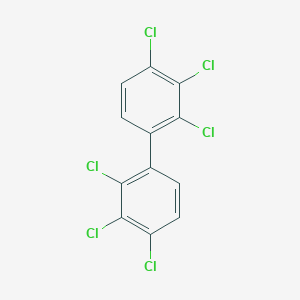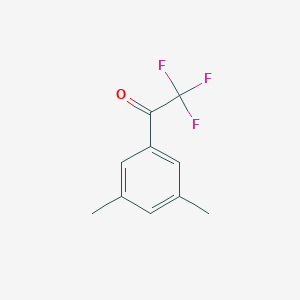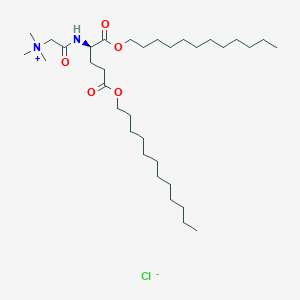
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, also known as DTAG, is a cationic surfactant that has gained significant attention in the scientific community due to its unique properties and potential applications. DTAG is synthesized through a multistep process, and its structure consists of a glutamic acid residue that is modified with a hydrophobic tail and a positively charged quaternary ammonium group.
Applications De Recherche Scientifique
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been extensively studied for its potential applications in various scientific fields, including biotechnology, medicine, and nanotechnology. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to be an effective surfactant for the solubilization and stabilization of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been used as a transfection agent for gene delivery, as it can effectively penetrate cell membranes and deliver genetic material. In addition, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been used in the synthesis of nanoparticles for drug delivery and imaging applications.
Mécanisme D'action
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate exerts its biological effects through its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. The hydrophobic tail of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate allows it to interact with membrane proteins and lipids, while the positively charged quaternary ammonium group allows it to interact with negatively charged molecules, such as DNA and RNA. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to disrupt the structure of lipid bilayers, leading to increased membrane fluidity and permeability. This property makes Didodecyl N-(alpha-trimethylammonioacetyl)glutamate an effective surfactant for the solubilization and stabilization of membrane proteins.
Effets Biochimiques Et Physiologiques
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has been shown to have minimal toxicity and is generally considered to be safe for use in laboratory experiments. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can interact with biological membranes and alter their structure, leading to changes in membrane fluidity and permeability. Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has also been shown to interact with DNA and RNA, leading to changes in gene expression. These effects must be taken into consideration when using Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate has several advantages for use in laboratory experiments, including its ability to solubilize and stabilize membrane proteins, its effectiveness as a transfection agent for gene delivery, and its potential applications in nanotechnology. However, Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be difficult to synthesize and purify, and its effects on biological membranes and gene expression must be carefully considered.
Orientations Futures
There are several potential future directions for research on Didodecyl N-(alpha-trimethylammonioacetyl)glutamate, including its use in the synthesis of nanoparticles for drug delivery and imaging applications, its potential as a therapeutic agent for the treatment of diseases, and its use in the study of membrane protein structure and function. Further research is needed to fully understand the potential applications of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate in these areas.
Méthodes De Synthèse
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate is synthesized through a multistep process that involves the reaction of glutamic acid with dodecylamine, followed by acylation with trimethylacetyl chloride. The resulting product is then quaternized with methyl iodide to produce Didodecyl N-(alpha-trimethylammonioacetyl)glutamate. The purity and yield of Didodecyl N-(alpha-trimethylammonioacetyl)glutamate can be improved through various purification techniques, including column chromatography and recrystallization.
Propriétés
Numéro CAS |
131897-06-8 |
|---|---|
Nom du produit |
Didodecyl N-(alpha-trimethylammonioacetyl)glutamate |
Formule moléculaire |
C34H67ClN2O5 |
Poids moléculaire |
619.4 g/mol |
Nom IUPAC |
[2-[[(2R)-1,5-didodecoxy-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C34H66N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-28-40-33(38)27-26-31(35-32(37)30-36(3,4)5)34(39)41-29-25-23-21-19-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/t31-;/m1./s1 |
Clé InChI |
KVPMQCQOEVMOOK-JSSVAETHSA-N |
SMILES isomérique |
CCCCCCCCCCCCOC(=O)CC[C@H](C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |
SMILES |
CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCC)NC(=O)C[N+](C)(C)C.[Cl-] |
Synonymes |
didodecyl 3MeNAcGlu didodecyl N-(alpha-trimethylammonioacetyl)glutamate N-(alpha-trimethylammonioacetyl)-didodecyl-D-glutamate chloride TMAG cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



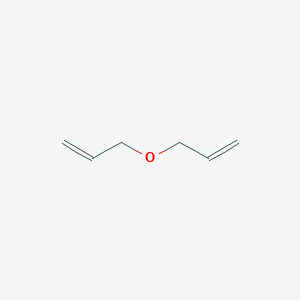
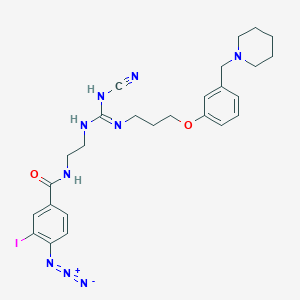
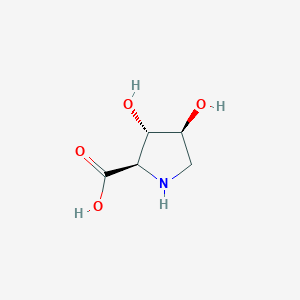
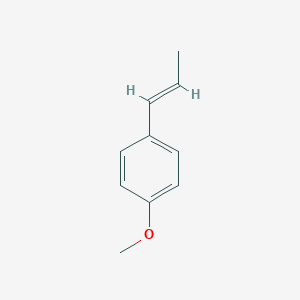

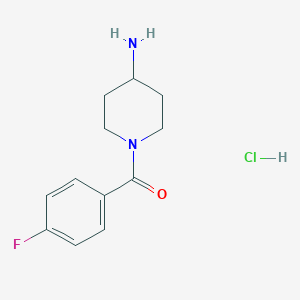
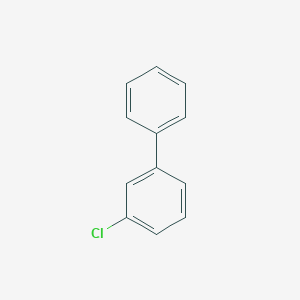
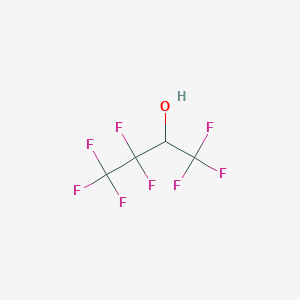
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
